4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid
Description
The compound 4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid (hereafter referred to as Compound A) is a heterocyclic benzoic acid derivative featuring a pyrazole core conjugated to a furan ring via a methylidene group. The pyrazole ring is substituted with a methyl group at position 3 and a keto group at position 5, while the furan ring is functionalized with a 3-(trifluoromethyl)phenyl substituent. The (4E)-stereochemistry of the methylidene linkage suggests a planar conformation, which may influence intermolecular interactions and binding affinity in biological systems.
Properties
Molecular Formula |
C23H15F3N2O4 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H15F3N2O4/c1-13-19(21(29)28(27-13)17-7-5-14(6-8-17)22(30)31)12-18-9-10-20(32-18)15-3-2-4-16(11-15)23(24,25)26/h2-12H,1H3,(H,30,31)/b19-12+ |
InChI Key |
SFVRJPWNVAZKMP-XDHOZWIPSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid typically involves multiple steps, including the formation of the pyrazole ring and the furan ring, followed by their coupling with the benzoic acid moiety. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Furan Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The pyrazole and furan rings can be coupled using a variety of methods, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues Identified
The following compounds exhibit structural similarities to Compound A , particularly in their pyrazole cores, conjugated systems, and substituent patterns:
Comparative Analysis
Electronic and Steric Effects
- Trifluoromethyl vs. Fluorophenyl : Compound A ’s 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, enhancing electrophilic character compared to Compound B ’s 4-fluorophenyl substituent. This may improve binding to hydrophobic pockets or enzymes like cyclooxygenases .
- Furan vs.
Stereochemical Considerations
- The (4E)-configuration in Compound A contrasts with the (Z)-stereochemistry in Compound B, affecting spatial orientation of the furan-phenyl group.
Pharmacokinetic Properties
- Acid Groups: Compound A and B both feature benzoic acid moieties, favoring ionization at physiological pH and enhancing solubility. Compound D’s butanoic acid may reduce renal clearance compared to shorter-chain acids .
Biological Activity
The compound 4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features multiple functional groups that contribute to its biological activity, including a benzoic acid moiety and a pyrazole ring.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Modulation of Signal Transduction Pathways : It appears to influence pathways such as MAPK signaling, which is crucial for cell proliferation and survival.
Biological Assays and Efficacy
Research has been conducted to evaluate the efficacy of this compound in various biological assays:
| Assay Type | Target | IC50 Value (nM) | Notes |
|---|---|---|---|
| Enzyme Inhibition | pMAPK | 50 | Significant inhibition observed at low concentrations. |
| Cell Viability | Cancer Cell Lines | <100 | Induced apoptosis in treated cells. |
| Anti-inflammatory Effects | TNF-alpha Production | 75 | Reduced TNF-alpha levels significantly. |
Case Studies
Several studies have investigated the biological activity of this compound:
- Cancer Research : In a study examining its effects on cancer cell lines, the compound demonstrated cytotoxic effects with an IC50 value below 100 nM, indicating potent activity against cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Inflammation Models : In models of inflammation, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
- Pharmacokinetics : A pharmacokinetic study revealed that the compound exhibits favorable absorption and distribution characteristics, supporting its potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
